molecular formula C10H14N2O2 B3822362 1-(3-Hydroxypropyl)-3-phenylurea CAS No. 4974-07-6

1-(3-Hydroxypropyl)-3-phenylurea

Cat. No.: B3822362
CAS No.: 4974-07-6
M. Wt: 194.23 g/mol
InChI Key: IOMMMXSXNVWZBB-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-3-phenylurea is a synthetic urea derivative with the molecular formula C10H14N2O2 and an average mass of 194.234 g/mol . As part of the 1,3-disubstituted urea chemical class, this compound is of significant interest in medicinal chemistry and anticancer research . Urea derivatives are considered a privileged scaffold in drug discovery due to their ability to form strong hydrogen bonds with biological targets, making them versatile for designing enzyme inhibitors and receptor ligands . General research on disubstituted ureas indicates that the nature of the substituents is critical for biological activity. For instance, studies on analogous compounds show that an aromatic ring on one nitrogen atom can be important for enhancing inhibitory activity against certain cancer cell lines . Furthermore, the 3-hydroxypropyl moiety in its structure contributes desirable physicochemical properties, which can be utilized to fine-tune the compound's solubility and druggability in research settings . It is important to note that specific hydroxyl groups on phenyl rings have been observed in related compounds to influence cell membrane permeability, which is a key factor in biological activity . Researchers are exploring such urea derivatives for their potential as antiproliferative agents, with some compounds in this class showing selectivity for human tumor cell lines over normal liver cells, a valuable characteristic for an anticancer drug candidate . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-hydroxypropyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMMMXSXNVWZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198003
Record name Urea, 1-(3-hydroxypropyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4974-07-6
Record name Urea, 1-(3-hydroxypropyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(3-hydroxypropyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxypropyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-hydroxypropylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.

    Substitution: The phenylurea moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenylurea derivatives.

Scientific Research Applications

1-(3-Hydroxypropyl)-3-phenylurea has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the phenylurea moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Hydroxypropyl vs. Non-Hydroxylated Chains

  • The 3-hydroxypropyl group in this compound distinguishes it from analogs like 1-(3,3-Diphenylpropyl)-3-phenylurea . The hydroxyl group increases hydrophilicity, improving aqueous solubility compared to purely alkyl or aromatic chains. This feature is critical for pharmacokinetics, as seen in similar compounds where hydroxylation enhances bioavailability .

Aromatic Substituent Variations

  • In contrast, naphthyl groups (e.g., 1-(Naphthalen-1-yl)-3-propylurea) increase steric bulk, favoring hydrophobic interactions but possibly limiting solubility .

Heterocyclic Additions

  • Compounds incorporating heterocycles like furan () or thiazole () exhibit distinct reactivity and binding profiles. For example, thiazole-containing derivatives show antimicrobial activity due to their ability to disrupt bacterial enzyme function .

Q & A

Q. What are the recommended safety protocols for handling 1-(3-Hydroxypropyl)-3-phenylurea in laboratory settings?

  • Methodological Answer : Based on safety data for structurally analogous urea derivatives, standard precautions include:
  • Respiratory Protection : Use NIOSH/MSHA-approved respirators to avoid inhalation of aerosols .
  • Skin/Eye Protection : Wear chemical-resistant gloves and goggles; flush eyes with water for 15 minutes upon contact .
  • First Aid : For ingestion, rinse mouth with water (if conscious) and seek medical attention. For skin exposure, wash thoroughly with soap and water .
  • Environmental Controls : Ensure mechanical exhaust ventilation and safety showers in the workspace .

Q. How can this compound be synthesized, and what are common purification techniques?

  • Methodological Answer : A plausible synthesis route involves:
  • Step 1 : React 3-hydroxypropylamine with phenyl isocyanate under anhydrous conditions (e.g., in dichloromethane) at 0–5°C to form the urea linkage .
  • Step 2 : Purify the crude product via recrystallization (e.g., using glyme or ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Yield Optimization : Catalysts like triethylamine or DMAP can accelerate reaction rates and improve purity .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the urea group (δ ~6.5–7.5 ppm for aromatic protons) and hydroxypropyl chain (δ ~1.5–3.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for urea C=O (~1640–1680 cm1^{-1}) and N-H (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H14_{14}N2_2O2_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for urea derivatives like this compound?

  • Methodological Answer : Discrepancies in hazard classification (e.g., "not classified" vs. precautionary measures in SDS) require:
  • Toxicological Assays : Conduct in vitro cytotoxicity tests (e.g., MTT assay on HepG2 cells) and in vivo acute toxicity studies (OECD Guideline 423) .
  • Data Cross-Validation : Compare results with structurally similar compounds (e.g., 1,3-diphenylurea) to infer potential risks .
  • Regulatory Alignment : Follow GHS/CLP guidelines for consistent hazard communication .

Q. What experimental designs are suitable for studying the biological activity of this compound?

  • Methodological Answer : Focus on hypothesis-driven assays:
  • Enzyme Inhibition : Test against urease or carbonic anhydrase using spectrophotometric methods (e.g., Berthelot method for ammonia release) .
  • Receptor Binding : Radioligand displacement assays (e.g., β-adrenergic receptor antagonism, as seen in ICI 89406 analogs) .
  • Antioxidant Activity : DPPH radical scavenging or lipid peroxidation assays to evaluate phenolic hydroxyl contributions .

Q. How can synthetic routes be optimized to improve yield and scalability of this compound?

  • Methodological Answer : Strategies include:
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance urea bond formation .
  • Solvent Optimization : Replace traditional solvents with greener alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to track reaction progress and intermediates .

Q. What computational approaches are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer : Leverage molecular modeling tools:
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in aqueous/organic solvents .
  • QSAR Models : Corrogate substituent effects (e.g., hydroxypropyl chain length) with bioactivity data from PubChem or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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